1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)

Hydrogen bonding Drug-likeness Permeability

1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) (CAS 154917-38-1) is a saturated six-membered heterocyclic tertiary amine with molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol, bearing an N,N-dimethylamino substituent at the 5-position of the 1,3-dioxane ring. The compound is classified as a 5-amino-1,3-dioxane derivative and is offered as a research chemical and synthetic building block.

Molecular Formula C6H13NO2
Molecular Weight 131.175
CAS No. 154917-38-1
Cat. No. B586698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)
CAS154917-38-1
Synonyms1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)
Molecular FormulaC6H13NO2
Molecular Weight131.175
Structural Identifiers
SMILESCN(C)C1COCOC1
InChIInChI=1S/C6H13NO2/c1-7(2)6-3-8-5-9-4-6/h6H,3-5H2,1-2H3
InChIKeySQCVOPGFMQRAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) CAS 154917-38-1 – Chemical Identity, Computed Properties, and Research Procurement Context


1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) (CAS 154917-38-1) is a saturated six-membered heterocyclic tertiary amine with molecular formula C₆H₁₃NO₂ and molecular weight 131.17 g/mol, bearing an N,N-dimethylamino substituent at the 5-position of the 1,3-dioxane ring . The compound is classified as a 5-amino-1,3-dioxane derivative and is offered as a research chemical and synthetic building block. Key computed physicochemical parameters include predicted density 1.016 g/cm³, predicted boiling point 171.18 °C at 760 mmHg, predicted flash point 62.64 °C, and predicted refractive index 1.457 . The polar surface area (PSA) is calculated at 21.70 Ų, the compound possesses zero hydrogen bond donor atoms and three hydrogen bond acceptor atoms, and it has one rotatable bond [1]. These features define a compact, relatively lipophilic tertiary amine scaffold with no hydrogen bond donor capacity, which distinguishes it from its primary amine parent compound and other 5-amino-1,3-dioxane analogs and dictates its suitability in specific synthetic and medicinal chemistry contexts.

Why 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) Cannot Be Simply Interchanged with Unsubstituted or Positional Isomer Analogs


The 1,3-dioxan-5-amine scaffold family spans compounds with dramatically different hydrogen bonding capacity, lipophilicity, basicity, and steric profiles depending on N-substitution pattern and ring position. The N,N-dimethyl tertiary amine at the 5-position eliminates both hydrogen bond donor atoms present on the primary amine parent 1,3-dioxan-5-amine (CAS 154917-36-9), which carries two N–H donors [1]. This single structural change alters computed logP by approximately 1–1.5 log units and reduces PSA from 44.48 Ų (parent) to 21.70 Ų (target) [1]. Additionally, the 5-dimethylamino regioisomer is structurally and electronically distinct from the 2-dimethylamino positional isomer 1,3-dioxan-2-amine,N,N-dimethyl- (CAS 19449-32-2), where the amino group is attached to the acetal carbon rather than the ring methylene, producing different hydrolytic stability, reactivity, and hydrogen bond acceptor geometry . These physicochemical divergences mean that the target compound cannot serve as a drop-in replacement for the primary amine or the 2-amino isomer in any reaction or assay where hydrogen bonding, basicity, steric accessibility, or metabolic stability are outcome-determining variables.

Quantitative Differentiation Evidence for 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) vs. Closest Analogs


Hydrogen Bond Donor Elimination: N,N-Dimethyl Derivative (0 HBD) vs. Primary Amine Parent 1,3-Dioxan-5-amine (2 HBD)

The target compound possesses zero hydrogen bond donor (HBD) atoms, whereas the primary amine parent 1,3-dioxan-5-amine (CAS 154917-36-9) carries two N–H hydrogen bond donors. This difference is structurally absolute (tertiary vs. primary amine) and is confirmed by both SMILES string comparison and computed HBD count [1]. In drug discovery, reducing HBD count from 2 to 0 is associated with improved passive membrane permeability and oral bioavailability, as HBD count is a key parameter in Lipinski's Rule of Five where exceeding 5 HBDs is a liability flag [2].

Hydrogen bonding Drug-likeness Permeability

Polar Surface Area Reduction: 21.70 Ų (N,N-Dimethyl) vs. 44.48 Ų (Primary Amine Parent)

The computed topological polar surface area (TPSA) of the target compound is 21.70 Ų, compared with 44.48 Ų for the primary amine parent 1,3-dioxan-5-amine [1]. This represents a >50% reduction in PSA, driven entirely by replacement of the –NH₂ group with –N(CH₃)₂. PSA values below 60 Ų are generally associated with good intestinal absorption, while values below 90 Ų correlate with blood-brain barrier penetration [2]. The parent compound's PSA of 44.48 Ų already falls within the favorable range, but the target compound's PSA of 21.70 Ų places it in a distinctly more lipophilic space, predicting measurably different distribution behavior.

Polar surface area Membrane permeability ADME prediction

Predicted Lipophilicity Shift: Estimated LogP Increase vs. Primary Amine Parent

Although no experimentally measured logP value is available for the target compound, the structural transformation from primary amine (–NH₂) to tertiary amine (–N(CH₃)₂) is well-precedented to increase logP by approximately 0.8–1.5 units in aliphatic amine series owing to the addition of two methyl groups [1]. The parent compound 1,3-dioxan-5-amine has a predicted ACD/LogP of −1.15 and a predicted LogP of +0.018 from ChemSrc [2]. The N,N-dimethyl analog is expected to have a computed logP in the range of approximately +0.3 to +1.0 based on the methylene increment method and known amine logP shifts. This represents a qualitative shift from a hydrophilic (negative logP) to a moderately lipophilic (positive logP) compound, with implications for solubility, protein binding, and metabolic clearance.

Lipophilicity LogP Partition coefficient

5-Amino-1,3-dioxane Scaffold hERG Safety Differentiation: Matched-Pair Evidence from NBTI Antibacterial Series

In a series of novel bacterial topoisomerase inhibitors (NBTIs), the 5-amino-1,3-dioxane linker moiety conferred reduced hERG potassium channel inhibition when directly compared with matched-pair cyclohexane-linked and piperidine-linked analogs [1]. Specifically, dioxane-linked compound 9 demonstrated MICs ≤1 μg/mL against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), accompanied by reduced hERG inhibition relative to the non-dioxane linkers [1]. In an optimized follow-up series, compound 14 achieved an improved hERG IC₅₀ of 85.9 μM and a favorable cardiovascular safety profile in the anesthetized guinea pig model [2]. While these data are for elaborated NBTI constructs containing the 5-amino-1,3-dioxane core rather than the free amine building block, they establish that the 1,3-dioxane-5-amine scaffold, when incorporated into drug-like molecules, provides a measurable hERG safety advantage over cyclohexane and piperidine linker alternatives.

hERG inhibition Cardiotoxicity NBTI Antibacterial

Tertiary Amine Reactivity and Metabolic Differentiation: N,N-Dimethyl vs. Primary Amine at the 5-Position

As a tertiary amine, the target compound cannot form amide bonds or Schiff bases directly at the 5-position nitrogen, in contrast to the primary amine parent which is competent in acylation, reductive amination, and imine formation. This is a categorical reactivity difference. From a metabolic stability perspective, N,N-dimethylamino groups are substrates for N-demethylation by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), whereas primary amines undergo oxidative deamination or N-acetylation [1]. A structurally informative precedent is the clinical candidate doxpicomine (LY 108380), which contains the N,N-dimethyl-(m-dioxan-5-yl)methyl substructure: in human pharmacokinetic studies, N-demethylation to secondary and primary amine metabolites accounted for <10% of the dose, while the major metabolic pathway was N-glucuronidation at a distal pyridine nitrogen (55% of dose), with ~2% excreted unchanged [2]. The elimination half-life of doxpicomine was 1.3 h, with 82% urinary elimination and rapid absorption (t₁/₂ absorption = 2–20 min) [2]. These data demonstrate that the N,N-dimethylamino-dioxane substructure is metabolically stable toward N-dealkylation and compatible with rapid systemic clearance.

Amine reactivity Metabolism Nucleophilicity

Defined Research and Industrial Application Scenarios for 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Low-HBD, Low-PSA Amine Building Blocks

In fragment-based drug discovery (FBDD) campaigns where lead-like properties demand HBD ≤ 1 and PSA < 60 Ų, the N,N-dimethyl derivative (0 HBD, PSA 21.70 Ų) is the appropriate 5-amino-1,3-dioxane building block, not the primary amine parent (2 HBD, PSA 44.48 Ų). The >50% PSA reduction [1] and complete elimination of hydrogen bond donor capacity mean that fragment hits derived from the N,N-dimethyl variant will occupy a more lipophilic, permeability-favorable chemical space consistent with CNS drug-like property guidelines . Fragment libraries constructed with this building block avoid the permeability penalty introduced by the primary amine's hydrogen bond donors.

NBTI Antibacterial Lead Optimization Leveraging 5-Amino-1,3-dioxane Scaffold hERG Safety Advantage

Medicinal chemistry programs developing novel bacterial topoisomerase inhibitors (NBTIs) should preferentially source the 5-amino-1,3-dioxane scaffold (and its N-substituted variants including the N,N-dimethyl derivative) over cyclohexane or piperidine linker alternatives. Published matched-pair data demonstrate that 5-amino-1,3-dioxane-linked NBTIs exhibit reduced hERG potassium channel inhibition compared to cyclohexane- and piperidine-linked analogs, with optimized compound 14 achieving hERG IC₅₀ = 85.9 μM and a favorable cardiovascular safety profile in the anesthetized guinea pig model [1].

Synthesis of N,N-Dimethylamino-Dioxane Pharmacophore for CNS Penetrant Analgesic Design

The N,N-dimethylamino-(m-dioxan-5-yl)methyl pharmacophore, as exemplified in the clinical-stage analgesic doxpicomine (LY 108380), demonstrates that this substructure is compatible with mu-opioid receptor engagement and human pharmacokinetics featuring rapid absorption (t₁/₂ absorption 2–20 min), short elimination half-life (1.3 h), and predominant non-CYP clearance via N-glucuronidation (55% of dose) with minimal N-demethylation (<10% of dose) [1]. Researchers designing novel opioid or CNS-active ligands with this pharmacophore should procure the N,N-dimethyl-1,3-dioxan-5-amine building block as a synthetic precursor to establish the (dimethylamino)(dioxanyl)methyl motif with validated human PK precedent [1].

Tertiary Amine Building Block for N-Alkylation Chemistry Where Amide/Imine Inertness Is Required

In synthetic sequences where a 1,3-dioxane amine building block must survive acylation or imine-forming conditions at other reactive sites in the molecule, the N,N-dimethyl tertiary amine (0 HBD, incapable of amide/imine formation at nitrogen) provides orthogonal reactivity protection compared to the primary amine parent. The tertiary amine cannot participate in amide bond formation, Schiff base condensation, or reductive amination at the 5-position nitrogen [1], enabling chemoselective transformations at other functional handles without requiring nitrogen protection/deprotection steps. This synthetic orthogonality directly reduces step count and improves atom economy in multi-step synthetic routes.

Quote Request

Request a Quote for 1,3-Dioxan-5-amine,N,N-dimethyl-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.